

IUPAC name for N-(4-Methoxyphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N*-(4-Methoxyphenyl)-3-oxobutanamide

Cat. No.: B109748

[Get Quote](#)

An In-Depth Technical Guide to **N-(4-Methoxyphenyl)-3-oxobutanamide**

Abstract

This technical guide provides a comprehensive overview of **N-(4-Methoxyphenyl)-3-oxobutanamide** (CAS No. 5437-98-9), a significant intermediate in the chemical industry. The document delineates its nomenclature, physicochemical properties, and detailed synthesis protocols. Emphasis is placed on the mechanistic rationale behind the synthetic pathway and the analytical techniques required for structural elucidation and purity confirmation. Furthermore, this guide explores the compound's primary application as a precursor in the manufacturing of high-performance arylide yellow and orange pigments through azo coupling reactions. The potential, though less explored, biological activities of the broader acetoacetanilide class are also discussed, providing context for future research and development. This document is intended for researchers, chemists, and drug development professionals requiring a technical and practical understanding of this versatile chemical compound.

Nomenclature and Structural Identity

N-(4-Methoxyphenyl)-3-oxobutanamide is an organic compound belonging to the acetoacetanilide family.^[1] An acetoacetanilide is characterized by an acetoacetamide group attached to an aniline derivative; in this case, the aniline is substituted with a methoxy group at

the para (4) position.^[1] The definitive IUPAC name for this compound is **N-(4-methoxyphenyl)-3-oxobutanamide**.^{[2][3]}

The compound exists predominantly in the keto-amide tautomeric form, a structural characteristic confirmed by X-ray crystallography on analogous structures.^[1] This conformation is stabilized by intermolecular hydrogen bonding.

Table 1: Chemical Identifiers and Synonyms

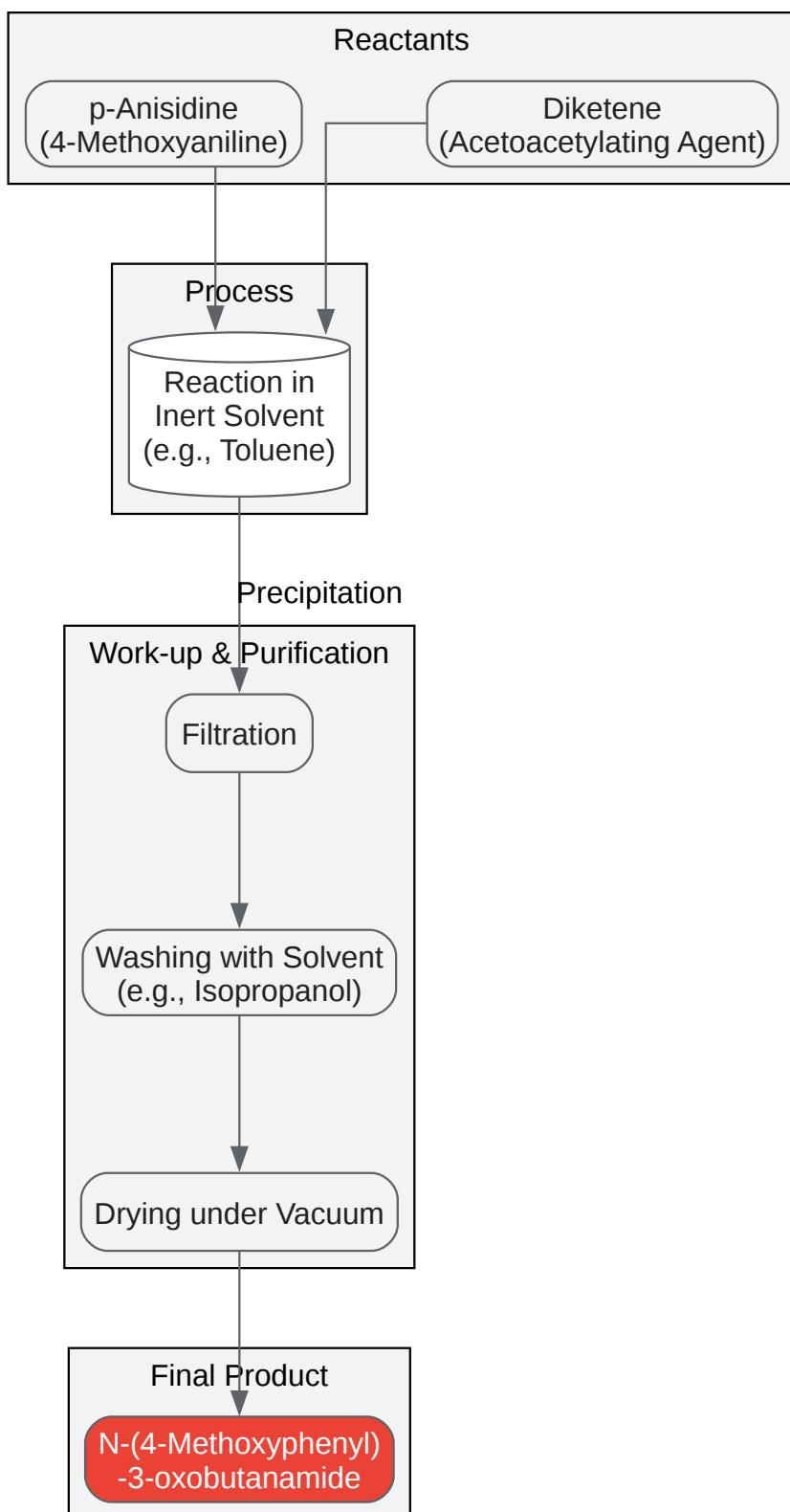
Identifier	Value	Source
IUPAC Name	N-(4-methoxyphenyl)-3-oxobutanamide	[2]
CAS Number	5437-98-9	[2][4]
Molecular Formula	C ₁₁ H ₁₃ NO ₃	[2][3]
Synonyms	4'-Methoxyacetacetanilide, p-Acetoacetaniside, Acetoacet-p-aniside	[2]

Physicochemical Properties

The physical and chemical characteristics of a compound are critical for its application, handling, and storage. The properties of **N-(4-Methoxyphenyl)-3-oxobutanamide** are summarized below.

Table 2: Key Physicochemical Properties

Property	Value	Unit	Source
Molecular Weight	207.23	g/mol	[2] [4]
Appearance	White to off-white solid/crystalline powder	-	
Hydrogen Bond Donor Count	1	[2]	
Hydrogen Bond Acceptor Count	4	[2]	
XLogP3	1.5	[2]	


Synthesis Pathway and Experimental Protocol

Synthesis Rationale

The most common and industrially viable method for synthesizing acetoacetanilides is the acetoacetylation of an aniline derivative.[\[1\]](#) In the case of **N-(4-Methoxyphenyl)-3-oxobutanamide**, the synthesis involves the reaction of p-anisidine (4-methoxyaniline) with an acetoacetylating agent, typically diketene.

The causality of this reaction lies in the nucleophilic nature of the primary amine group (-NH₂) on p-anisidine and the electrophilic nature of the strained β-lactone ring of diketene. The nitrogen atom of the amine attacks one of the carbonyl carbons of diketene, leading to the opening of the ring and subsequent formation of the amide bond, yielding the final product. The reaction is typically carried out in an inert solvent to facilitate mixing and control the reaction temperature.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **N-(4-Methoxyphenyl)-3-oxobutanamide**.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating purification and characterization steps to ensure product identity and purity.

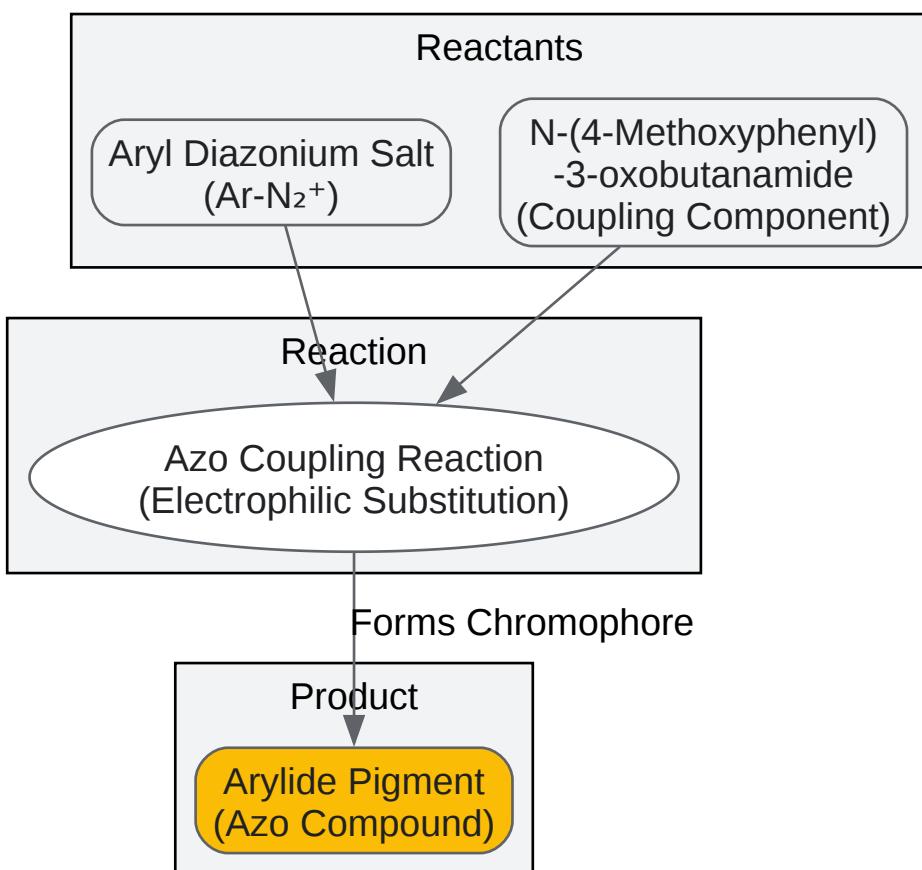
- **Reaction Setup:** To a 250 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add p-anisidine (12.3 g, 0.1 mol) and 100 mL of an inert solvent like toluene.
- **Reagent Addition:** While stirring the solution, slowly add diketene (8.4 g, 0.1 mol) dropwise via the dropping funnel. Maintain the reaction temperature between 25-35°C. An exothermic reaction will be observed; use an ice bath to control the temperature if necessary. The dropwise addition is crucial to prevent dimerization of diketene and control the exotherm.
- **Reaction:** After the addition is complete, continue stirring the mixture at room temperature for 2-3 hours to ensure the reaction goes to completion. The product will begin to precipitate as a solid.
- **Isolation:** Cool the reaction mixture to 0-5°C to maximize precipitation. Collect the solid product by suction filtration.
- **Purification:** Wash the collected solid (filter cake) with cold isopropanol (2 x 30 mL) to remove unreacted starting materials and impurities.
- **Drying:** Dry the purified product in a vacuum oven at 60-70°C until a constant weight is achieved. The expected yield is typically >90%.
- **Characterization:** Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and melting point analysis (see Section 4.0).

Analytical Characterization

Structural confirmation is paramount. The following spectroscopic data are characteristic of **N-(4-Methoxyphenyl)-3-oxobutanamide**.

Table 3: Spectroscopic Data for Structural Elucidation

Technique	Expected Peaks/Signals	Interpretation
¹ H NMR	$\delta \sim 2.3$ ppm (s, 3H), $\delta \sim 3.6$ ppm (s, 2H), $\delta \sim 3.8$ ppm (s, 3H), $\delta \sim 6.9$ ppm (d, 2H), $\delta \sim 7.5$ ppm (d, 2H), $\delta \sim 9.8$ ppm (s, 1H, broad)	Corresponds to the acetyl CH ₃ , methylene CH ₂ , methoxy OCH ₃ , aromatic protons ortho to OCH ₃ , aromatic protons ortho to NH, and the amide N-H proton, respectively.
FT-IR	~ 3300 cm ⁻¹ , ~ 1720 cm ⁻¹ , ~ 1670 cm ⁻¹ , ~ 1510 cm ⁻¹	N-H stretch (amide), C=O stretch (ketone), C=O stretch (amide I band), and C=C stretch (aromatic ring), respectively.
Mass Spec (ESI+)	$m/z = 208.0968$ [M+H] ⁺ , $m/z = 230.0787$ [M+Na] ⁺	Confirms the molecular weight of the compound. [3]


Industrial Applications and Significance

Primary Application: Pigment Intermediate

The principal industrial application of **N-(4-Methoxyphenyl)-3-oxobutanamide** is as a key intermediate in the synthesis of arylide (or azo) pigments. These pigments are widely used in plastics, coatings, and printing inks due to their excellent stability and vibrant colors.[\[5\]](#)

The formation of the pigment occurs through an azo coupling reaction. In this process, an aromatic amine is first diazotized using nitrous acid to form a diazonium salt. This highly reactive diazonium salt then acts as an electrophile and reacts with the electron-rich methylene carbon (the coupling site) of **N-(4-Methoxyphenyl)-3-oxobutanamide** to form a highly conjugated azo compound, which is the pigment.

Azo Coupling Reaction Diagram

[Click to download full resolution via product page](#)

Caption: Schematic of the azo coupling reaction to form an arylide pigment.

Broader Significance and Potential Applications

While pigment synthesis is its main role, the broader class of acetanilide derivatives has been recognized for diverse pharmacological properties.^[6] Various substituted acetanilides have demonstrated antimicrobial, analgesic, anti-inflammatory, and antioxidant activities.^{[6][7]} Although **N-(4-Methoxyphenyl)-3-oxobutanamide** itself is not marketed as a therapeutic, its structural motif suggests that it and its derivatives could be valuable scaffolds in medicinal chemistry and drug discovery programs.

Safety and Handling

According to its Globally Harmonized System (GHS) classification, this chemical is not classified for most hazards. However, a minority of reports indicate it may be harmful if

swallowed.[\[2\]](#) Standard laboratory safety protocols should be followed.

- Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
- Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
- Storage: Store in a cool, dry place away from incompatible materials.

References

- A Comparative Analysis of the Biological Activities of Substituted Acetanilides. (2025). Benchchem.
- Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. (n.d.). Bentham Science.
- 4'-Methoxyacetacetanilide | C11H13NO3 | CID 21576. (n.d.). PubChem, National Institutes of Health.
- N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide | C11H12ClNO3 | CID 2392357. (n.d.). PubChem, National Institutes of Health.
- **N-(4-methoxyphenyl)-3-oxobutanamide** (C11H13NO3). (n.d.). PubChemLite.
- Acetoacetanilide | C10H11NO2 | CID 7592. (n.d.). PubChem, National Institutes of Health.
- N-(4-Ethoxyphenyl)-3-oxobutanamide | C12H15NO3 | CID 61053. (n.d.). PubChem, National Institutes of Health.
- N-(4-Ethoxyphenyl)-3-oxobutanamide. (n.d.). National Center for Biotechnology Information.
- Acetoacetanilide. (n.d.). Wikipedia.
- **N-(4-methoxyphenyl)-3-oxobutanamide**. (2013). Dye|Dye intermediates|Fluorescent Brightener|pigment dye.
- N-(4-Methylphenyl)-3-oxobutanamide. (2024). ChemBK.
- Exploring N-(4-Nitrophenyl)-3-Oxobutanamide: Properties and Applications. (n.d.). Chemical Information.
- Butanamide, 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxo-: Human health tier II assessment. (2015). Australian Industrial Chemicals Introduction Scheme (AICIS).
- N-[4-(Acetylamino)-2-chloro-5-methoxyphenyl]-3-oxobutanamide. (n.d.). CAS Common Chemistry.
- Butanamide, N-(4-chloro-2,5-dimethoxyphenyl)-2-[2-(4-nitrophenyl)diazaryl]-3-oxo-. (n.d.). US EPA.
- 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxobutyramide - Registration Dossier. (n.d.). ECHA.

- The Role of N-(4-Methylphenyl)-3-oxobutanamide in Modern Pigment Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Acetoacetanilide - Wikipedia [en.wikipedia.org]
- 2. 4'-Methoxyacetoacetanilide | C11H13NO3 | CID 21576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - N-(4-methoxyphenyl)-3-oxobutanamide (C11H13NO3) [pubchemlite.lcsb.uni.lu]
- 4. N-(4-methoxyphenyl)-3-oxobutanamide [dyestuffintermediates.com]
- 5. nbino.com [nbino.com]
- 6. Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [IUPAC name for N-(4-Methoxyphenyl)-3-oxobutanamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b109748#iupac-name-for-n-4-methoxyphenyl-3-oxobutanamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com